Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1052544-09-8
Cat. No.: VC7143473
Molecular Formula: C21H25ClN2O3S
Molecular Weight: 420.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052544-09-8 |
|---|---|
| Molecular Formula | C21H25ClN2O3S |
| Molecular Weight | 420.95 |
| IUPAC Name | ethyl 6-benzyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C21H24N2O3S.ClH/c1-2-26-21(25)18-16-10-11-23(12-14-6-4-3-5-7-14)13-17(16)27-20(18)22-19(24)15-8-9-15;/h3-7,15H,2,8-13H2,1H3,(H,22,24);1H |
| Standard InChI Key | GBJFQVDYXWMDIZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4CC4.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features a bicyclic tetrahydrothieno[2,3-c]pyridine system, a hybrid of a thiophene ring fused to a partially saturated pyridine moiety. Key substituents include:
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A benzyl group at position 6, introducing aromatic hydrophobic interactions.
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A cyclopropanecarboxamido group at position 2, contributing conformational rigidity and hydrogen-bonding potential.
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An ethyl ester at position 3, enhancing solubility and serving as a prodrug modification site.
The hydrochloride salt form improves crystallinity and stability, critical for handling and storage in research settings.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1052544-09-8 |
| Molecular Formula | |
| Molecular Weight | 420.95 g/mol |
| IUPAC Name | Ethyl 6-benzyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate; hydrochloride |
| SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4CC4.Cl |
| InChI Key | GBJFQVDYXWMDIZ-UHFFFAOYSA-N |
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), cyclopropane methylene groups (δ 1.0–1.5 ppm), and ethyl ester protons (δ 1.2–4.3 ppm). Infrared (IR) spectroscopy would confirm carbonyl stretches for the amide (~1650 cm) and ester (~1730 cm) groups. Density Functional Theory (DFT) simulations could predict electron density distributions, guiding reactivity assessments.
| Compound | Molecular Target | Bioactivity |
|---|---|---|
| Clopidogrel | P2Y receptor | Antiplatelet |
| Ethyl 6-benzyl-... (This Compound) | Undetermined | Research-stage |
| Ethyl 6-methyl-... | Kinase inhibition | Anticancer (hypothesized) |
Analytical and Computational Characterization
Spectroscopic Validation
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H NMR: Expected resonances include:
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Benzyl protons: 7.25–7.35 ppm (multiplet, 5H).
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Cyclopropane CH: 1.10–1.30 ppm (multiplet, 4H).
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Ethyl ester: δ 1.25 (triplet, 3H), 4.15 (quartet, 2H).
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LC-MS: Molecular ion peak at m/z 421.0 ([M+H]) with isotopic pattern matching chlorine.
Solubility and LogP Predictions
Computational models (e.g., ALOGPS) estimate a logP of ~3.2, indicating moderate lipophilicity. Aqueous solubility is likely <1 mg/mL, necessitating dimethyl sulfoxide (DMSO) for in vitro assays.
Future Research Trajectories
Biological Screening Priorities
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In Vitro Profiling: Assays against kinase panels, GPCR arrays, and microbial strains.
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ADMET Studies: Absorption, distribution, metabolism, excretion, and toxicity predictions.
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Enantioselective routes to access stereoisomers.
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Green Chemistry: Solvent-free mechanochemical synthesis to enhance sustainability.
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